1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Medicinal Chemistry Material Science Lipophilicity

Researchers needing a high-lipophilicity (LogP 6.86) 1,3-diarylpropan-2-one often find generic analogs lack steric protection or membrane permeability. This symmetrical di-tert-butyl ketone solves that gap: - **Synthetic utility**: Rigid scaffold for regioselective carbonyl/aryl modifications & aryne-mediated graphene functionalization (microwave, solvent-free). - **Materials application**: Steric bulk suppresses aggregation in OLED charge transport layers; 98% purity ensures reproducible device performance. - **Supply**: Analytical traceability for SAR studies & process development. Immediate shipment for R&D.

Molecular Formula C23H30O
Molecular Weight 322.5 g/mol
CAS No. 64321-35-3
Cat. No. B3178570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-(tert-butyl)phenyl)propan-2-one
CAS64321-35-3
Molecular FormulaC23H30O
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C23H30O/c1-22(2,3)19-11-7-17(8-12-19)15-21(24)16-18-9-13-20(14-10-18)23(4,5)6/h7-14H,15-16H2,1-6H3
InChIKeyBJZBPRYVJCHAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-(tert-butyl)phenyl)propan-2-one (CAS 64321-35-3) | 4-tert-Butylphenyl Methyl Ketone Properties & Sourcing Guide


1,3-Bis(4-(tert-butyl)phenyl)propan-2-one (CAS 64321-35-3) is a synthetic organic compound belonging to the class of linear 1,3-diarylpropanoids, characterized by a central propan-2-one backbone symmetrically substituted with two para-tert-butylphenyl groups [1]. With the molecular formula C23H30O and a molecular weight of approximately 322.48 g/mol, this compound exhibits high lipophilicity (calculated LogP values ranging from 5.64 to 6.86) due to its bulky, hydrophobic tert-butyl substituents . These structural features impart distinct solubility and electronic properties, positioning it as a versatile building block in organic synthesis, materials science, and medicinal chemistry research .

Lipophilic and sterically hindered building block for organic synthesis and medicinal chemistry research
Suited as precursor for OLED materials and nanomaterial surface functionalization
Commercially available at high purity with analytical documentation for reproducible experiments

Why Generic 1,3-Diarylpropan-2-ones Cannot Replace 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one in Critical Applications


The selection of a specific 1,3-diarylpropan-2-one scaffold is not arbitrary, as variations in aromatic ring substitution profoundly alter key physicochemical properties, reactivity, and application suitability. Generic substitution with less sterically hindered or more electron-rich analogs such as 1,3-diphenylpropan-2-one (CAS 102-04-5), 1,3-bis(4-methylphenyl)propan-2-one (CAS 70769-70-9), or 1,3-bis(4-methoxyphenyl)propan-2-one (CAS 29903-09-1) fails to replicate the unique combination of high lipophilicity, steric protection, and electronic effects conferred by the para-tert-butyl groups in 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one [1]. This distinction is critical in applications ranging from the design of stable organic electronic materials to the development of lipophilic drug precursors, where bulk tolerance, solubility, and specific non-covalent interactions are essential performance parameters. The following quantitative evidence details precisely how this compound differentiates itself from its closest analogs and why direct replacement would compromise experimental or industrial outcomes [2].

Lipophilicity mismatch Ter-t-butyl groups provide high hydrophobicity; unsubstituted analogs may show significantly lower LogP, altering solvent compatibility and biological partitioning.
Steric bulk disparity Two tert-butyl groups introduce substantial steric hindrance; methyl-substituted analogs lack this bulk, potentially affecting reaction selectivity and material morphology.
Quality documentation gap Target compound offered at high purity with full CoA; generic analogs may have lower purity or limited analytical support, risking experimental reproducibility.

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one: Quantified Differentiation vs. Analogs for Scientific Selection


Enhanced Lipophilicity (LogP) for Solubility-Driven Applications

The introduction of two para-tert-butyl groups dramatically increases the lipophilicity of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one compared to its unsubstituted analog, 1,3-diphenylpropan-2-one (dibenzyl ketone). This modification is quantified by a higher calculated partition coefficient (LogP), which correlates with improved solubility in non-polar organic solvents and enhanced membrane permeability in biological systems. While dibenzyl ketone has a LogP of approximately 3.3 , the target compound exhibits a LogP value of 6.865 . This substantial difference is critical for applications requiring preferential partitioning into hydrophobic environments, such as in the synthesis of lipophilic drug candidates or materials for organic electronics [1].

Lipophilicity (LogP)
Reported
6.865
vs 3.305 (unsubstituted analog)
Higher lipophilicity may guide solvent and membrane permeability studies.
Consensus model calculation; validate for your application.
Medicinal Chemistry Material Science Lipophilicity

Steric Bulk as a Key Determinant for Reaction Selectivity and Material Stability

The tert-butyl group is a classic steric probe. In 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one, the presence of two such groups introduces significant steric bulk adjacent to the reactive carbonyl center. This is a key differentiator from less hindered analogs like 1,3-bis(4-methylphenyl)propan-2-one. The increased steric demand can alter reaction kinetics and selectivity in nucleophilic additions, favoring pathways that avoid steric congestion. Furthermore, this bulk provides a stabilizing 'shielding' effect, which is advantageous for the design of robust materials, such as host materials in OLEDs, where the compound's thermal and morphological stability is paramount [1]. While 1,3-bis(4-methylphenyl)propan-2-one has a molecular weight of 238.32 g/mol, the target compound's weight is 322.48 g/mol, reflecting the significantly larger van der Waals volume of the tert-butyl substituents .

Steric Bulk (MW)
Class-level
322.48 g/mol
+84.16 vs methyl-substituted analog
Larger substituent volume may influence reaction selectivity and material stability.
Class-level inference; evaluate for your specific system.
Organic Synthesis Catalysis Steric Hindrance

Validated Use as a Precursor for Advanced Materials (Graphene Functionalization)

The specific electronic and steric properties of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one have been exploited in a peer-reviewed study for the covalent functionalization of few-layer graphene under microwave irradiation and solvent-free conditions [1]. This application highlights its unique reactivity profile, distinguishing it from simpler analogs that may not possess the required stability or reactivity under these non-conventional conditions. The compound served as a precursor to an aryne intermediate, which then reacted with the graphene surface, demonstrating its utility in cutting-edge materials modification. This provides direct, verifiable evidence of its value proposition in a specific, high-tech industrial research context.

Graphene Functionalization
Head-to-head
Solvent-free microwave aryne
Validated precursor for nanomaterial surface modification.
Reported in peer-reviewed study; method transfer may require validation.
Materials Science Nanotechnology Surface Chemistry

High Commercial Purity Standards and Analytical Characterization

For procurement, the availability of a compound at a defined, high purity level with readily accessible analytical documentation is a critical differentiator. 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is routinely offered by major suppliers (e.g., Sigma-Aldrich, Fluorochem, Bide Pharmatech) at a standard purity of 98% . This specification is consistently accompanied by batch-specific analytical data, including NMR spectra and certificates of analysis (CoA), which are essential for regulatory compliance, experimental reproducibility, and troubleshooting. This level of commercial support and quality assurance may not be as uniformly available for more niche or less commercially established analogs.

Purity Specification
Data to verify
98% (standard commercial)
High purity supports reproducible synthesis; verify batch CoA.
Supplier-specified; independent verification recommended.
Quality Control Analytical Chemistry Procurement

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one: Targeted Research & Industrial Application Scenarios


Synthesis of Lipophilic Drug Candidates and Bioactive Molecules

The high LogP value of 6.865 is a defining feature that enables the design of compounds with enhanced membrane permeability and blood-brain barrier penetration. This compound serves as an ideal starting material for constructing lipophilic cores in medicinal chemistry projects, where its steric bulk can also modulate target binding and metabolic stability . The 98% purity ensures reliable structure-activity relationship (SAR) data .

Development of Advanced OLED Materials

The combination of a rigid, conjugated aromatic system with bulky tert-butyl groups makes this ketone an excellent precursor for synthesizing host materials and charge transport layers in OLEDs. The steric protection helps suppress unwanted intermolecular interactions, leading to improved film morphology, thermal stability, and device efficiency [1]. High purity is non-negotiable for these performance-critical electronic applications [2].

Surface Functionalization of Nanomaterials

As demonstrated in peer-reviewed literature, this compound can be used as a precursor for aryne-mediated functionalization of carbon nanomaterials like graphene under solvent-free microwave conditions [3]. This specific application highlights its unique reactivity profile for creating functional nanomaterial interfaces with tailored properties for sensing, catalysis, or composite applications.

Organic Synthesis: Sterically Directed Reactions and Protecting Group Strategy

The significant steric bulk of the tert-butyl groups allows chemists to explore regioselective transformations at the carbonyl center or on the aromatic rings. It can be used in studies of steric effects on reaction kinetics or as a platform for creating sterically protected derivatives. The commercial availability with analytical traceability supports reproducible academic research and industrial process development .

Application
Selection Property
Validation Focus
Lipophilic drug candidate synthesis
High lipophilicity (LogP)
Membrane permeability & SAR studies
OLED material research
Steric bulk & thermal stability
Film morphology & device efficiency
Nanomaterial functionalization
Aryne precursor reactivity
Surface modification under green conditions
Sterically directed synthesis
Steric control of reactivity
Regioselective outcome & reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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